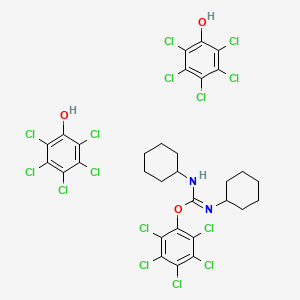
2,3,4,5,6-pentachlorophenol;(2,3,4,5,6-pentachlorophenyl) N,N'-dicyclohexylcarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dicyclohexylcarbodiimide Pentachlorophenol Complex is a chemical compound known for its application in high-performance liquid chromatography derivatization. It is often referred to as the Kovacs Complex. The compound has the empirical formula C31H25Cl15N2O3 and a molecular weight of 1005.34 .
Preparation Methods
The preparation of N,N’-Dicyclohexylcarbodiimide Pentachlorophenol Complex involves the reaction of N,N’-Dicyclohexylcarbodiimide with pentachlorophenol. N,N’-Dicyclohexylcarbodiimide is typically synthesized by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst . The reaction conditions for the formation of the complex are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
N,N’-Dicyclohexylcarbodiimide Pentachlorophenol Complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can also be performed, altering the chemical structure of the compound.
Substitution: The complex can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-Dicyclohexylcarbodiimide Pentachlorophenol Complex is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used as a coupling agent in the synthesis of peptides, facilitating the formation of peptide bonds.
Esterification: It is employed in the esterification of carboxylic acids with alcohols, producing esters under mild reaction conditions.
Dehydrating Agent: The complex acts as a dehydrating agent in the preparation of amides, ketones, and nitriles.
Mechanism of Action
The mechanism of action of N,N’-Dicyclohexylcarbodiimide Pentachlorophenol Complex involves the activation of carboxyl groups, enabling the formation of peptide bonds and esters. The compound interacts with amino acids and other substrates, facilitating their coupling through the formation of intermediate compounds such as O-acylisourea .
Comparison with Similar Compounds
N,N’-Dicyclohexylcarbodiimide Pentachlorophenol Complex is unique in its ability to function under mild reaction conditions, making it suitable for the synthesis of complex compounds without causing unwanted side effects. Similar compounds include:
N,N’-Dicyclohexylcarbodiimide: Used primarily in peptide synthesis and as a dehydrating agent.
N,N’-Dicyclohexylcarbodiimide Pentafluorophenol Complex: Another derivative used in similar applications.
These compounds share similar properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C31H25Cl15N2O3 |
|---|---|
Molecular Weight |
1005.3 g/mol |
IUPAC Name |
2,3,4,5,6-pentachlorophenol;(2,3,4,5,6-pentachlorophenyl) N,N'-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C19H23Cl5N2O.2C6HCl5O/c20-13-14(21)16(23)18(17(24)15(13)22)27-19(25-11-7-3-1-4-8-11)26-12-9-5-2-6-10-12;2*7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H,1-10H2,(H,25,26);2*12H |
InChI Key |
FFNUBGZAMYCABI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



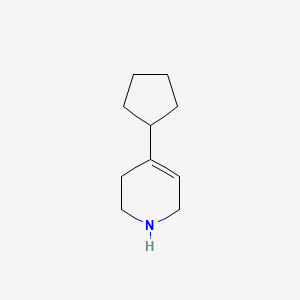
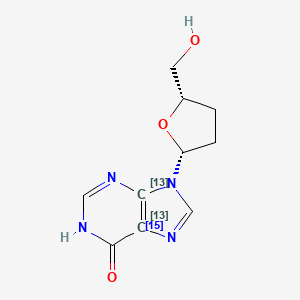
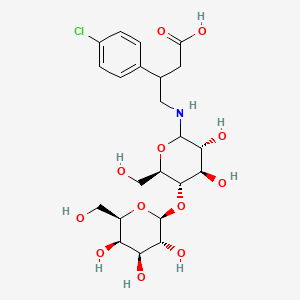
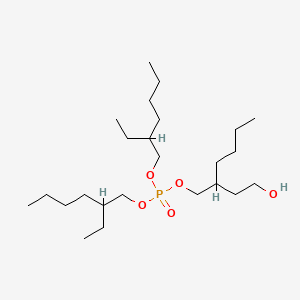
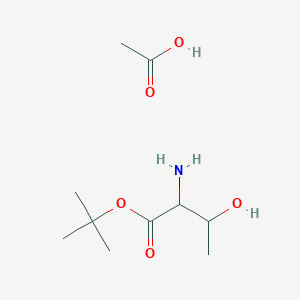
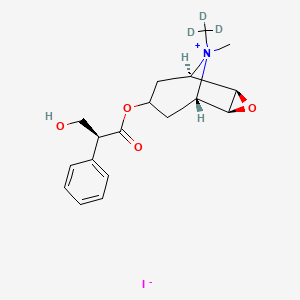
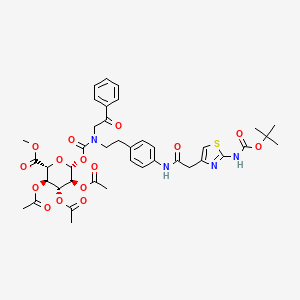
![1-Bromo-3-(2,2-dimethyloxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13864319.png)

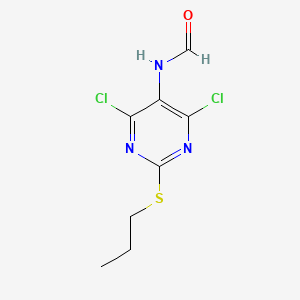
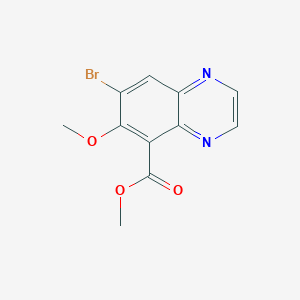
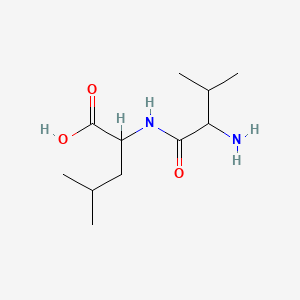
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
